

Application Notes: Quantification of Aluminum in Serum and Urine with Lumogallion

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Compound of Interest

Compound Name: Lumogallion

Cat. No.: B1664157

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Introduction

Aluminum (Al) is a ubiquitous element, and its quantification in biological fluids is crucial for monitoring occupational or environmental exposure, assessing toxicity, and in the context of drug development where aluminum-containing compounds may be used.[1][2][3] **Lumogallion** (4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid) is a fluorescent dye that forms a highly fluorescent complex with aluminum, providing a sensitive and specific method for its determination in biological samples like serum and urine.[4][5] This application note details protocols for the quantification of aluminum using **Lumogallion**, with a focus on High-Performance Liquid Chromatography (HPLC) with fluorometric detection and direct fluorimetric methods.

Principle of the Method

The methodology is based on the reaction between aluminum ions and **Lumogallion** to form a stable and highly fluorescent complex. The intensity of the fluorescence is directly proportional to the concentration of aluminum in the sample. The Al-**Lumogallion** complex can be measured directly or after separation from potential interfering substances by HPLC.

Data Presentation

Table 1: Quantitative Data for Aluminum Quantification in Serum and Urine using Lumogallion-based Methods

Parameter	Serum	Urine	Method	Reference
Detection Limit	3.6 ng/mL	-	Fluorimetric Method	
2.2 µg/L (Limit of Determination)	-	HPLC-Fluorimetric		
0.45 pg (on-column)	0.45 pg (on-column)	HPLC-Fluorimetric		
Linear Range	Up to 1.4 µg/mL	-	Fluorimetric Method	
Recovery	> 90%	-	HPLC-Fluorimetric	
Excitation Wavelength	500 nm	500 nm	HPLC-Fluorimetric	
505 nm	-	HPLC-Fluorimetric		
Emission Wavelength	575 nm	575 nm	HPLC-Fluorimetric	
574 nm	-	HPLC-Fluorimetric		
Average Healthy Subject Level	6.8 ng/mL	-	Fluorimetric Method	

Experimental Protocols

Protocol 1: Quantification of Aluminum in Serum and Urine by HPLC with Fluorometric Detection

This protocol is based on the method described by Lee et al. and offers high sensitivity and specificity.

1. Materials and Reagents:

- Perchloric acid (0.83 mol/L)
- Sodium hydroxide (2 mol/L)
- Methanol
- **Lumogallion** reagent
- Potassium hydrogen phthalate (0.2 mol/L)
- Acetonitrile
- Distilled deionized water
- Aluminum standard solutions

2. Sample Preparation:

- Serum:
 - Deproteinize serum samples by adding 0.83 mol/L perchloric acid.
 - Centrifuge the mixture.
 - Collect the supernatant and mix with the **Lumogallion** reagent.
- Urine:
 - Pretreat urine samples with 2 mol/L sodium hydroxide and methanol.
 - Incubate at -20°C for 1 hour.
 - Centrifuge the mixture.
 - Resuspend the precipitate in perchloric acid and then mix with the **Lumogallion** reagent.

3. Complex Formation:

- Allow the Al-**Lumogallion** complex to form for 1 hour at pH 5.0 ± 0.5 .

4. HPLC Analysis:

- Mobile Phase: Prepare a mobile phase consisting of 100 mL of 0.2 mol/L potassium hydrogen phthalate, 220 mL of acetonitrile, and distilled deionized water per liter.
- Flow Rate: 1 mL/min.
- Injection Volume: 5 μ L.
- Detection: Set the fluorescence detector to an excitation wavelength of 500 nm and an emission wavelength of 575 nm.
- The primary aluminum species is expected to elute at approximately 3.5 minutes.

Protocol 2: Direct Fluorimetric Determination of Aluminum in Serum

This protocol is a simpler method suitable for routine analysis.

1. Materials and Reagents:

- Trichloroacetic acid (TCA) solutions (20% and 5% m/V)
- Capriquat (methyltrioctylammonium chloride)
- Chloroform
- Thiosulfate solution
- **Lumogallion** reagent
- Aluminum standard solutions

2. Sample Preparation and Interference Removal:

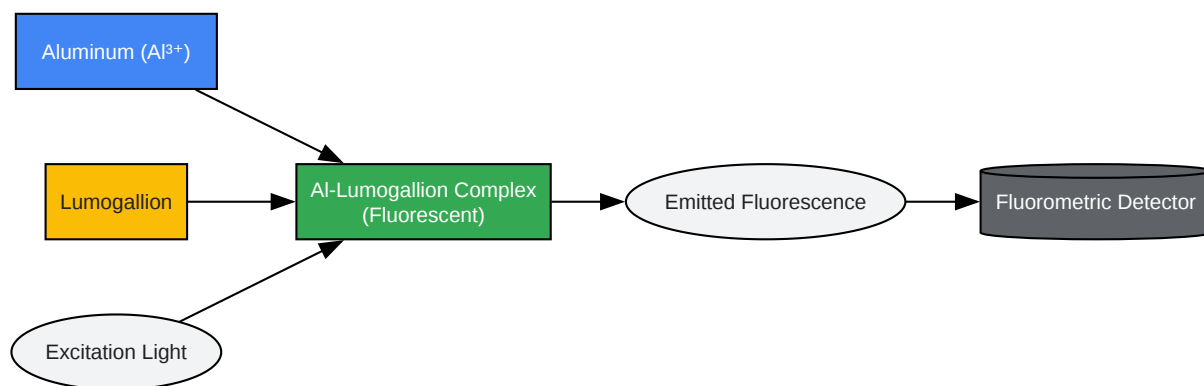
- Deproteinization: Treat serum samples with a combination of 20% or 30% m/V TCA and 5% m/V TCA to prevent aluminum loss.
- Iron (III) Removal: Remove iron interference by extraction into chloroform with Capriquat as an Fe^{3+} -**lumogallion**-capriquat ternary complex.
- Copper (II) Masking: Eliminate interference from Cu^{2+} by using thiosulfate as a masking agent.

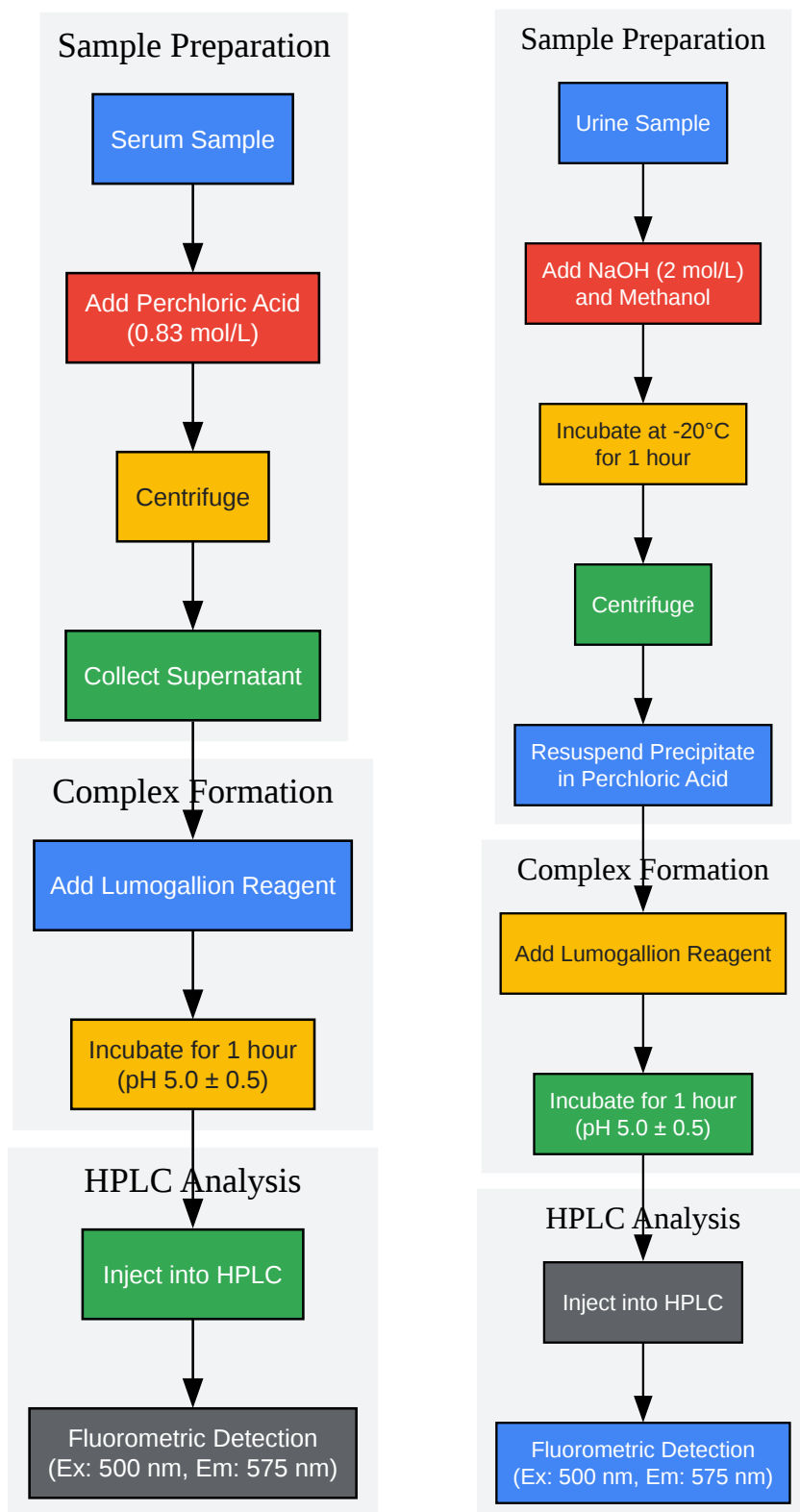
3. Measurement:

- After sample preparation, add the **Lumogallion** reagent and measure the fluorescence of the Al-**Lumogallion** complex.

Visualizations

Signaling Pathway of Aluminum Detection with Lumogallion





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